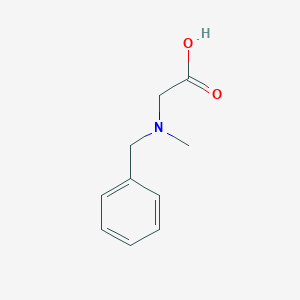

N-benzyl-N-methylglycine

説明

N-benzyl-N-methylglycine is a tertiary benzylamine . It is also known as N-methylglycine, or monomethylglycine, and is a metabolite of glycine . It shares properties with both glycine and D-serine, though its effects are weaker .

Synthesis Analysis

The synthesis of N-benzyl-N-methylglycine involves various methods. For instance, it can be synthesized from chloroacetic acid and methylamine . Additionally, procedures have been developed for the condensation of aldehydes with ethyl N-benzyl-N-methylglycinate .Molecular Structure Analysis

The molecular structure of N-benzyl-N-methylglycine is similar to that of glycine, with a secondary amine in place of the primary amine . It exists at neutral pH as the zwitterion .Chemical Reactions Analysis

N-benzyl-N-methylglycine undergoes various chemical reactions. For example, it has been reported to participate in Aldol reactions . It also plays a role in the metabolism of choline to glycine .Physical And Chemical Properties Analysis

N-benzyl-N-methylglycine is a white, water-soluble powder . It has a molecular weight of 215.68 .科学的研究の応用

Antitumor Activity in Colorectal Carcinoma

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

N-benzyl-N-methyldecan-1-amine, a compound derived from garlic, has been found to exhibit antitumor activity against CT-26 colorectal carcinoma cells .

Methods of Application or Experimental Procedures

The compound was isolated from garlic cloves and its antiproliferative activity was tested on various cancer cell lines. The effect of this compound on the growth of CT-26, AGS, HepG2, HCT-116, MCF7, B16F10, and Sarcoma-180 cells was investigated in vitro and on CT-26 colon carcinoma cells in vivo .

Results or Outcomes

The compound exhibited an antiproliferative effect in CT-26 cells by inducing apoptotic cell death. It also down-regulated anti-apoptotic Bcl-2 proteins and up-regulated apoptotic Bad protein expression. In addition, it activated caspase 3 and caspase 9, initiator caspases of the extrinsic and intrinsic pathways of apoptosis. When administered at a dose of 10 mg/kg for 21 days in experimental mice implanted with tumors, it resulted in a significant reduction of the tumor weight (43%) .

Alleviation of Atopic Dermatitis-Like Skin Lesions

Specific Scientific Field

This application is in the field of Dermatology .

Summary of the Application

N-benzyl-N-methyldecan-1-amine, derived from garlic, and its derivative have been found to alleviate 2,4-dinitrochlorobenzene-induced atopic dermatitis-like skin lesions in mice .

Methods of Application or Experimental Procedures

The compounds were topically applied to the irritated skin of 2,4-dinitrochlorobenzene (DNCB)-treated mice .

Results or Outcomes

The compounds significantly reduced swelling, rash, and excoriation severity, alongside a corresponding decrease in inflamed epidermis and dermis. They also inhibited spleen and lymph node enlargement and showed fewer infiltrated mast cells in the epidermis and dermis. Additionally, they led to a lower IgE titer in mouse sera as determined by ELISA, compared to vehicle treatment .

Anti-Inflammatory Activity

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

N-benzyl-N-methyldecan-1-amine and its derivative have been found to mitigate 2,4-dinitrochlorobenzene-induced inflammation in mice .

Methods of Application or Experimental Procedures

Total RNAs were purified from paw connective tissues and followed by synthesis of cDNA with Superscript II reverse transcriptase. qRT-PCR was carried out to measure the relative quantities of IL-1β, IL-6 and TNF-α mRNAs .

Results or Outcomes

The compounds significantly reduced the transcript levels of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the skin tissues of the mice .

Antioxidant Activity

Specific Scientific Field

This application is in the field of Biochemistry .

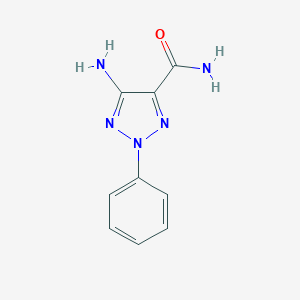

Summary of the Application

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides, a derivative of N-benzyl-N-methylglycine, has been found to exhibit antioxidant activity .

Methods of Application or Experimental Procedures

The compound was synthesized and its antioxidant activity was tested in vitro .

Results or Outcomes

The compound exhibited significant antioxidant activity, suggesting its potential use in the treatment of diseases associated with oxidative stress .

特性

IUPAC Name |

2-[benzyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKZHAPLKMRAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306809 | |

| Record name | N-benzyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methylglycine | |

CAS RN |

37429-48-4 | |

| Record name | 37429-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-benzyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

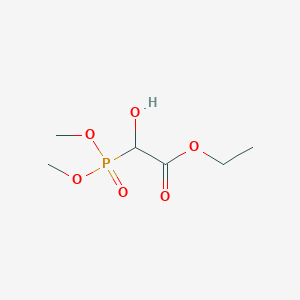

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

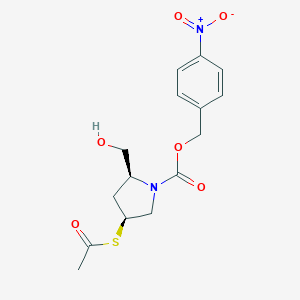

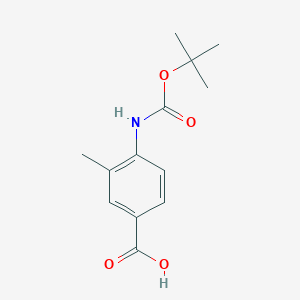

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)